1,2,2-Tribromo-1H,1H-perfluorodecane

Description

Significance of Perfluorinated Alkyl Chains in Contemporary Chemical Synthesis

Perfluorinated alkyl chains are a cornerstone of modern materials science and chemical synthesis, imparting a host of desirable attributes to molecular structures. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond contribute to the exceptional thermal and chemical stability of perfluorinated compounds. This inherent inertness makes them suitable for applications in aggressive chemical environments and at elevated temperatures.

Furthermore, the presence of a perfluorinated chain can dramatically influence the physical properties of a molecule, leading to low surface energy, hydrophobicity, and lipophobicity. These characteristics are leveraged in the creation of non-stick coatings, surfactants, and fire-fighting foams. In the context of advanced research, perfluorinated chains serve as "fluorous" tags, facilitating the separation and purification of reaction products, a technique known as fluorous synthesis. The unique partitioning behavior of fluorous-tagged molecules between fluorinated and non-fluorinated solvents allows for efficient and simplified purification protocols.

The Unique Role of Bromine Functionalities within Perfluorinated Molecular Frameworks

The incorporation of bromine atoms into a perfluorinated molecular framework introduces reactive sites into an otherwise inert carbon chain. The carbon-bromine bond, while relatively strong, is significantly more reactive than the carbon-fluorine bond. This disparity in reactivity allows for selective chemical transformations at the brominated positions.

Bromine functionalities in perfluorinated compounds can serve as versatile synthetic handles. They can be readily converted into a variety of other functional groups through nucleophilic substitution or organometallic reactions. For instance, brominated perfluoroalkanes can be precursors to Grignard reagents or can undergo coupling reactions to form more complex molecular architectures. This strategic placement of bromine atoms provides a gateway to a diverse range of functionalized perfluorinated materials with tailored properties for applications in electronics, pharmaceuticals, and materials science.

Overview of 1,2,2-Tribromo-1H,1H-perfluorodecane within the Context of Halogenated Perfluorodecanes

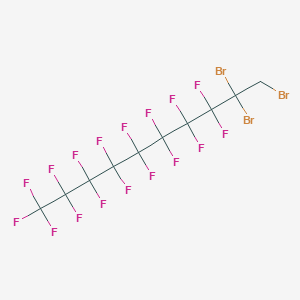

This compound is a specific example of a halogenated perfluorodecane (B1679600), possessing a ten-carbon chain that is fully fluorinated except for the first and second carbon atoms. At the first carbon, one hydrogen and one bromine atom are attached, while the second carbon is bonded to two bromine atoms. This arrangement of halogens on the perfluorinated backbone gives the molecule a unique combination of properties derived from both its perfluorinated tail and its reactive brominated head.

While extensive research on this specific compound is not widely published, its structure suggests potential as a valuable intermediate in organic synthesis. The presence of three bromine atoms offers multiple sites for further chemical modification, potentially allowing for the construction of complex fluorinated molecules. The perfluorodecyl chain, on the other hand, would be expected to confer the characteristic properties of perfluorocarbons, such as high density and thermal stability.

Below is a table summarizing the basic properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂Br₃F₁₇ | pharmaguideline.comacs.orgsynquestlabs.com |

| Molecular Weight | 684.81 g/mol | pharmaguideline.com |

| CAS Number | 59665-26-8 | pharmaguideline.comacs.orgsynquestlabs.com |

A plausible synthetic route to this compound could involve the radical addition of bromine (Br₂) to a suitable perfluorinated alkene precursor. The general principle of radical addition of HBr to alkenes, which proceeds via an anti-Markovnikov mechanism in the presence of peroxides, provides a conceptual basis for how such a reaction might occur. pharmaguideline.comlibretexts.orgmasterorganicchemistry.comwikipedia.org A recent patent describes a one-step procedure for the synthesis of halogenated perfluoroaliphatic compounds using a fluorine-containing starting material and a halogen-based reagent like Br₂. google.com This suggests that direct bromination of a perfluoroalkene could be a viable method for producing polybrominated perfluoroalkanes like the title compound.

The reactivity of this compound is expected to be dominated by the chemistry of its carbon-bromine bonds. These bonds are susceptible to cleavage, allowing the bromine atoms to be substituted by other functional groups. This makes the compound a potential building block for creating more complex fluorinated molecules with specific functionalities for various advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

9,9,10-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Br3F17/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAHWGDHPZKEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Br3F17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895346 | |

| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-26-8 | |

| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Innovations for 1,2,2 Tribromo 1h,1h Perfluorodecane and Analogous Structures

Direct Bromination Approaches for Perfluorinated Hydrocarbons.

Direct bromination of perfluorinated hydrocarbon scaffolds is a primary avenue for the synthesis of brominated perfluoroalkanes. These methods often rely on radical or photochemically initiated processes to overcome the high activation energy associated with the cleavage of C-H or C-F bonds.

Radical-Mediated Bromination Techniques for Perfluorodecane (B1679600) Scaffolds.

Free radical bromination is a well-established method for the halogenation of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. byjus.comucsb.edulibretexts.org For perfluorodecane scaffolds, this technique can be adapted to introduce bromine atoms at specific positions, with selectivity often dictated by the stability of the resulting radical intermediates. youtube.comscribd.com

The reaction is typically initiated by the homolytic cleavage of molecular bromine (Br₂) using UV light or a chemical initiator to form bromine radicals (Br•). byjus.com These radicals can then abstract a hydrogen atom from a hydrocarbon, and in the context of a 1H,1H-perfluorodecane, would preferentially attack the C-H bond at the 1-position due to the lower bond dissociation energy compared to C-F bonds.

A key reagent in more selective radical brominations is N-bromosuccinimide (NBS), which can serve as a source of bromine radicals. organic-chemistry.orgmissouri.edumasterorganicchemistry.com NBS is particularly effective for allylic and benzylic brominations but is also used for the bromination of alkanes. unacademy.com Its use can sometimes offer better control and milder reaction conditions compared to using Br₂ and light. organic-chemistry.org

| Parameter | Radical Bromination with Br₂ | Radical Bromination with NBS |

| Initiation | UV light (hν) or heat (Δ) | Radical initiator (e.g., AIBN, peroxides) and light/heat |

| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide |

| Selectivity | Generally favors more substituted C-H bonds | Often more selective, particularly for allylic/benzylic positions |

| Byproducts | HBr | Succinimide |

Photochemically Initiated Bromination in Perfluoroalkyl Systems.

Photochemical methods are crucial in overcoming the inertness of perfluoroalkyl chains. The use of light energy allows for the generation of reactive radical species under relatively mild conditions. The photochemically initiated bromination of perfluorinated substrates can be achieved through various approaches, including the direct photolysis of bromine in the presence of the perfluoroalkane.

Functionalization of Perfluorodecane Precursors for Bromine Incorporation.

An alternative to direct bromination involves the synthesis of functionalized perfluorodecane precursors that are more amenable to the introduction of bromine atoms. This multi-step approach can offer greater control over the regioselectivity of bromination.

Synthesis from Perfluoroalkyl Iodides and Subsequent Bromination.

Perfluoroalkyl iodides are versatile intermediates in fluorine chemistry. They can be synthesized through various methods and subsequently converted to their corresponding bromides. While direct conversion of a C-I bond to a C-Br bond is not a standard high-yield transformation, the perfluoroalkyl iodide can be used to generate other functional groups that are then displaced by bromide.

A more direct precursor for the synthesis of 1,2,2-Tribromo-1H,1H-perfluorodecane is the corresponding alkene, 1H,1H,2H-perfluoro-1-decene. This compound is accessible and serves as a key starting material for the introduction of vicinal bromine atoms. nih.govmatrixscientific.comsigmaaldrich.comscbt.comnist.gov

Strategies for Vicinal Dibromination on Perfluorinated Alkanes.

The addition of molecular bromine (Br₂) across a double bond is a classic and efficient method for the synthesis of vicinal dibromides. In the context of synthesizing this compound, the first logical step is the vicinal dibromination of 1H,1H,2H-perfluoro-1-decene. This reaction is expected to proceed readily to yield 1,2-dibromo-1H,1H,2H-perfluorodecane.

The subsequent and more challenging step is the introduction of a third bromine atom at the 2-position to form a gem-dibromo group. While methods for the synthesis of gem-dibromides from aldehydes are known, the conversion of a monobromoalkane to a gem-dibromoalkane is less common. acs.orgorganic-chemistry.org One potential, though likely challenging, route would be the radical bromination of the 1,2-dibromo-1H,1H,2H-perfluorodecane intermediate. This would require the abstraction of the remaining hydrogen at the 1-position, followed by rearrangement or further reaction to introduce a bromine at the 2-position, which is speculative.

Novel Synthetic Routes to Highly Brominated Perfluoroalkanes.

The development of novel synthetic methodologies is crucial for accessing highly functionalized perfluoroalkanes with precise substitution patterns. For a compound like this compound, this may involve unconventional approaches that go beyond standard radical or electrophilic additions.

Exploration of Organometallic Intermediates in Bromoperfluorocarbon Synthesis.

The introduction of bromine into perfluorinated architectures can be effectively achieved through the use of organometallic reagents. These methods offer an alternative to traditional free-radical halogenation, often providing greater control over the reaction's outcome. The reactivity and stability of fluorinated organometallic compounds are central to these synthetic approaches. researchgate.net

Perfluoroalkyl lithium, Grignard (RMgX), zinc (RZnX), and copper (RCu) reagents are key players in the formation of carbon-carbon and carbon-halogen bonds. researchgate.net The synthesis strategy often involves the reaction of a perfluoroalkyl organometallic species with a bromine-containing electrophile or, conversely, the reaction of a non-fluorinated organometallic with a brominated perfluoroalkylating agent.

One notable approach involves the use of potassium organotrifluoroborates, which are stable and nucleophilic precursors for the synthesis of organic bromides. organic-chemistry.org These compounds can be converted to their corresponding bromides under mild conditions, often with high regioselectivity and stereospecificity. organic-chemistry.org While traditional organometallic reagents can be highly reactive and toxic, organotrifluoroborates offer a more stable and manageable alternative. organic-chemistry.org For the synthesis of a compound like this compound, a potential strategy would involve the synthesis of a perfluorodecenyltrifluoroborate intermediate followed by a bromination step.

The table below illustrates the general utility of various organometallic reagents in the synthesis of fluorinated and brominated compounds, which could be adapted for the synthesis of the target molecule.

| Organometallic Reagent | Precursor | Typical Reaction Conditions | Advantages | Potential Application for Target Synthesis |

| Perfluoroalkyl Lithium (RfLi) | Perfluoroalkyl Iodide + n-BuLi | Low Temperature (-78 °C), Inert Atmosphere | High Reactivity | Reaction with Br₂ or other electrophilic bromine source. |

| Perfluoroalkyl Grignard (RfMgX) | Perfluoroalkyl Halide + Mg | Ethereal Solvents (THF, Et₂O) | More stable than RfLi | Nucleophilic addition to a brominated substrate. |

| Perfluoroalkyl Zinc (RfZnX) | Perfluoroalkyl Halide + Zn | Various Solvents | Tolerant of more functional groups | Cross-coupling reactions. |

| Perfluoroalkyl Copper (RfCu) | Transmetalation from RfLi or RfMgX | Stoichiometric or Catalytic | Used in addition and cross-coupling reactions | Conjugate addition to an unsaturated precursor. |

| Organotrifluoroborates | Boronic Acids + KHF₂ | Aqueous conditions | Stable, easy to handle, good functional group tolerance | Conversion to bromides using NaBr and an oxidizing agent. organic-chemistry.org |

Stereoselective and Regioselective Bromination Methodologies.

Achieving specific stereochemistry and regiochemistry during bromination is a critical aspect of synthesizing complex molecules like this compound. The electronic properties of the perfluoroalkyl group heavily influence the reactivity of adjacent double bonds, necessitating carefully chosen bromination methods.

Regioselective Bromination:

The regioselectivity of bromine addition to a double bond is governed by the stability of the intermediate carbocation or radical. In the context of a 1H,1H-perfluorodecene precursor, the perfluoroalkyl group (C₈F₁₇) is strongly electron-withdrawing, which would direct the electrophilic addition of bromine according to Markovnikov's rule, with the bromine atom adding to the carbon with more hydrogen atoms. However, under free-radical conditions, anti-Markovnikov addition is typically observed. masterorganicchemistry.com

Free-radical bromination, often initiated by UV light or a radical initiator, is a common method for halogenating alkanes and alkenes. wikipedia.orgyoutube.com The selectivity of free-radical bromination is significantly higher than chlorination, favoring the formation of the most stable radical intermediate. youtube.com For a perfluoroalkene, the addition of a bromine radical would proceed to form the most stable carbon radical, which would likely be at the carbon atom further from the highly electronegative perfluoroalkyl group. masterorganicchemistry.com

The use of N-bromoamides, such as N-bromosuccinimide (NBS), provides a milder and more selective source of bromine radicals compared to molecular bromine. rsc.org These reagents are particularly useful for allylic and benzylic brominations and can also be employed in various bromofunctionalization reactions of alkenes. youtube.comrsc.org

Stereoselective Bromination:

The stereochemical outcome of bromination is crucial when chiral centers are formed. The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. youtube.com The stereochemistry of the starting alkene (cis or trans) will determine the stereochemistry of the resulting dibromide. youtube.com

For the synthesis of a vicinal dibromide on a perfluorinated chain, the stereochemistry can be controlled by the geometry of the precursor alkene. The formation of the bromonium ion can be influenced by the steric bulk and electronic nature of the perfluoroalkyl substituent.

Recent research has focused on the development of enantioselective bromofunctionalization of alkenes using chiral catalysts in conjunction with N-bromoamide reagents. rsc.org These methods allow for the creation of specific stereoisomers, which is of high importance in the synthesis of complex molecules.

The following table summarizes various bromination methods and their selectivity, which could be applied to a perfluoroalkene precursor.

| Bromination Method | Reagent(s) | Mechanism | Regioselectivity | Stereoselectivity |

| Electrophilic Addition | Br₂ | Ionic (Bromonium ion) | Markovnikov (generally) | anti-addition |

| Free Radical Addition | HBr, ROOR | Radical | Anti-Markovnikov masterorganicchemistry.com | Mixture of syn and anti |

| Free Radical Halogenation | Br₂, hv | Radical | Favors most stable radical | Not highly selective |

| Allylic/Benzylic Bromination | NBS, hv or initiator | Radical | Allylic/Benzylic position | Dependent on substrate |

| Enantioselective Bromofunctionalization | N-bromoamide, Chiral Catalyst | Catalytic | Varies with catalyst | High enantioselectivity rsc.org |

Advanced Analytical Methodologies for the Characterization and Analysis of 1,2,2 Tribromo 1h,1h Perfluorodecane

Spectroscopic Characterization Techniques.

Spectroscopic methods provide fundamental insights into the molecular structure of 1,2,2-Tribromo-1H,1H-perfluorodecane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound, providing detailed information about the hydrogen, fluorine, and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, characterized by a single multiplet corresponding to the single proton at the C1 position. The chemical shift of this proton would be significantly influenced by the adjacent bromine and the strong electron-withdrawing effects of the perfluoroalkyl chain, likely appearing in the downfield region. The multiplicity of this signal would arise from coupling to the adjacent fluorine and carbon atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound is anticipated to be complex, with distinct signals for each unique fluorine environment along the perfluorodecyl chain. The chemical shifts would span a wide range, which is characteristic of fluoroorganic compounds. azom.com The fluorine atoms on the carbon adjacent to the tribrominated carbon will exhibit the most downfield shifts. Long-range ¹⁹F-¹⁹F coupling is also expected, further complicating the spectrum but also providing valuable connectivity information. wikipedia.org Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of complex spectra. nih.govresearchgate.netsemanticscholar.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a map of the carbon skeleton. Each of the ten carbon atoms in the perfluorodecane (B1679600) chain is expected to produce a distinct signal. The carbon atom bonded to the three bromine atoms (C2) and the carbon bonded to the proton and a bromine atom (C1) will have characteristic chemical shifts influenced by the halogen substitution. libretexts.org Carbons in the perfluorinated chain will exhibit signals in the downfield region, and their multiplicities will be affected by ¹³C-¹⁹F coupling. libretexts.orgresearchgate.net The carbon attached to bromine may show a broadened signal due to the quadrupolar effects of the bromine isotopes. wordpress.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Structural Insights |

|---|---|---|---|

| ¹H | Downfield | Multiplet (due to coupling with ¹⁹F) | Confirms the presence of the C-H bond at the 1-position. |

| ¹⁹F | Wide range | Multiple complex multiplets | Provides detailed information on the electronic environment of each fluorine atom. |

| ¹³C | Varied | Multiple signals, potential broadening for C-Br | Elucidates the carbon backbone and the positions of halogen substitution. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint. triprinceton.orgedinst.comup.ac.za

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1360 cm⁻¹ region. wikipedia.org The presence of multiple fluorine atoms will likely result in several strong, complex bands in this region. The C-Br stretching vibrations are expected to appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C backbone of the perfluoroalkyl chain and the C-Br bonds should give rise to distinct Raman signals. The C-F bond also has a characteristic optical signature in the Raman spectrum, typically in the 500-800 cm⁻¹ fingerprint region. nih.gov The fundamental frequency associated with the carbon-halogen bond is sensitive to the molecular structure. aps.org

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F Stretch | 1000 - 1360 | 500 - 800 | Strong in IR |

| C-Br Stretch | Lower Frequencies | Distinct Signal | Moderate |

| C-H Stretch | ~2900 - 3000 | Weak | Weak to Moderate |

| C-C Stretch | Fingerprint Region | Distinct Signals | Moderate in Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound and for studying its fragmentation pathways.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula with high confidence. This is essential for confirming the identity of the compound.

Isotopic Pattern: The presence of three bromine atoms will result in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. libretexts.orglibretexts.orgcsbsju.edu A molecule containing three bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a predictable intensity ratio. chromatographyonline.com

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Cleavage of the C-Br and C-C bonds is expected upon ionization. The perfluoroalkyl chain can also undergo characteristic fragmentation, leading to a series of fragment ions separated by the mass of CF₂ units. Halogens are often easily lost during mass spectrometry, which can be a key indicator in the fragmentation pattern. csbsju.edu

Table 3: Expected HRMS Data for this compound

| Analysis | Expected Observation | Significance |

|---|---|---|

| Accurate Mass | Precise m/z value for the molecular ion | Confirms elemental composition. |

| Isotopic Pattern | Characteristic cluster of peaks (M, M+2, M+4, M+6) | Confirms the presence of three bromine atoms. |

| Fragmentation | Loss of Br, cleavage of C-C bonds, fragmentation of the perfluoroalkyl chain | Provides structural information and confirms connectivity. |

Chromatographic Separation Techniques.

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices.

Gas Chromatography (GC) for Volatile Perfluorinated Bromoalkanes.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The choice of the stationary phase is critical for achieving good separation from other halogenated hydrocarbons. nih.govrestek.comresearchgate.netgcms.cznih.gov Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities.

Liquid Chromatography (LC) for Non-Volatile Analogues and Reaction Mixtures.

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for the analysis of a wide range of perfluorinated compounds, especially those that are less volatile or thermally labile. shimadzu.comnih.govlcms.czsigmaaldrich.comdtic.mil While this compound itself is likely amenable to GC, LC-MS would be the preferred method for analyzing related non-volatile analogues, degradation products, or for analyzing the compound in complex matrices where extensive sample cleanup for GC might be challenging. Reversed-phase LC with a C18 or similar column is commonly used for the separation of perfluorinated compounds.

Table 4: Recommended Chromatographic Techniques for this compound and Related Compounds

| Technique | Typical Application | Detector | Considerations |

|---|---|---|---|

| Gas Chromatography (GC) | Analysis of volatile this compound | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Optimization of column phase and temperature program is crucial. |

| Liquid Chromatography (LC) | Analysis of non-volatile analogues, reaction mixtures, and complex samples | Tandem Mass Spectrometry (MS/MS) | Mobile phase composition and gradient elution need to be optimized for good separation. |

Hyphenated Techniques for Comprehensive Analysis

The characterization and analysis of halogenated persistent organic pollutants (POPs) like this compound often occur in complex environmental and biological matrices. nih.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for achieving the required selectivity and sensitivity for accurate identification and quantification. asdlib.orgijpsjournal.com These techniques provide a powerful approach to analyze complex mixtures, identify unknown compounds, and quantify target analytes with high precision. ijpsjournal.com

GC-MS and LC-MS/MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the analysis of a wide array of persistent organic pollutants. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. wisdomlib.org Given the likely volatility of this compound, GC-MS is a highly suitable method for its analysis. The gas chromatograph separates the compound from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. wisdomlib.org The mass spectrometer then ionizes the eluted compound, separates the ions based on their mass-to-charge ratio, and detects them. This provides a unique mass spectrum that acts as a chemical fingerprint for identification.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing matrix interference. Due to the presence of bromine, the isotopic pattern of fragments containing bromine atoms would be a key identifier in the mass spectrum. High-resolution GC/MS (HRGC/HRMS) can further enhance selectivity, providing low femtogram-range limits of quantitation for halogenated compounds. thermofisher.com

A hypothetical GC-MS analysis of this compound could employ the parameters outlined in the following table.

| Parameter | Value |

| Gas Chromatograph | |

| Column | TR-5MS (or equivalent), 15 m x 0.25 mm ID, 0.1 µm film thickness |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 120 °C (hold 2 min), ramp 15 °C/min to 230 °C, ramp 5 °C/min to 270 °C, ramp 10 °C/min to 330 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 40 eV |

| Source Temperature | 270 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Hypothetical) | Characteristic fragment ions of the compound |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile halogenated compounds, LC-MS/MS is the preferred method. mdpi.com While this compound is likely amenable to GC-MS, LC-MS/MS provides an alternative and often complementary approach, particularly for analysis in complex biological matrices where extensive cleanup might otherwise be required. nih.gov LC separates compounds based on their polarity and partitioning between the mobile and stationary phases. asdlib.org

Tandem mass spectrometry (MS/MS) adds another layer of selectivity by isolating a specific precursor ion of the target analyte, fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and is highly effective for quantifying trace levels of contaminants in complex samples. shimadzu.com For brominated compounds, LC-MS/MS methods have been successfully developed for their determination in various matrices. srce.hr

The following table outlines plausible parameters for an LC-MS/MS analysis of this compound.

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Gradient elution from 10% to 100% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Needle Potential | -4500 V |

| Source Temperature | 650 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Hypothetical) | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex environmental samples often requires more advanced analytical techniques to resolve and identify all components of interest.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.cz In GCxGC, two columns with different stationary phase selectivities are coupled, allowing for a much more detailed separation of complex mixtures. azom.com This is particularly beneficial for separating isomers and resolving target analytes from complex matrix interferences. gcms.cz When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), GCxGC-HRTOFMS becomes a powerful tool for the non-targeted screening and identification of halogenated contaminants in environmental samples. scholaris.canih.gov This technique allows for the selective extraction of organochlorine and organobromine compound data based on their accurate mass, facilitating their identification in highly complex chromatograms. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Similar to the advancements in GC, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or TOF mass analyzers, offers significant advantages for the analysis of per- and polyfluoroalkyl substances (PFAS) and other persistent pollutants. nih.govnih.gov LC-HRMS provides high mass accuracy and resolution, which aids in the confident identification of compounds and can help in elucidating the structures of unknown metabolites or degradation products. chromatographyonline.com This technique is instrumental in screening for a wide range of PFAS in various matrices, including food and environmental samples, and can achieve very low limits of quantification. nih.govnih.gov A recent study demonstrated the use of a liquid chromatography-drift tube ion mobility spectrometry-high resolution mass spectrometry (LC-DTIMS-HRMS) platform for the characterization of a large number of PFAS, highlighting the move towards multi-dimensional analytical approaches. chromatographyonline.com

The table below summarizes the key advantages of these advanced hyphenated techniques for the analysis of a compound like this compound in complex mixtures.

| Technique | Key Advantages |

| GCxGC-HRTOFMS | - Enhanced peak capacity and separation of isomers. - Structured chromatograms aiding in compound classification. - High mass accuracy for confident formula determination. - Retrospective data analysis for non-targeted screening. gcms.czscholaris.ca |

| LC-HRMS | - Suitable for a wide range of polar and non-volatile compounds. - High sensitivity and selectivity for trace analysis. - Accurate mass measurements for unambiguous identification. - Capability for non-target screening and identification of transformation products. nih.govchromatographyonline.com |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for quantifying 1,2,2-Tribromo-1H,1H-perfluorodecane in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for detecting perfluorinated compounds (PFCs) at trace levels. For brominated analogs like this compound, coupling with electron capture detection (GC-ECD) enhances sensitivity for halogenated moieties . Matrix effects (e.g., co-eluting organics) require optimization of solid-phase extraction (SPE) protocols using activated carbon or mixed-mode sorbents.

Q. How is this compound synthesized, and what are critical purity validation steps?

- Methodological Answer : Laboratory-scale synthesis involves radical bromination of perfluorodecane using bromine gas under UV irradiation. Post-reaction purification requires fractional distillation followed by nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., distinguishing 1,2,2-tribromo from 1,1,2-isomers). Fluorine-19 NMR and high-resolution mass spectrometry (HRMS) are essential for validating molecular integrity .

Q. What are the environmental partitioning behaviors of this compound compared to non-brominated PFCs?

- Methodological Answer : Bromine substituents increase hydrophobicity (log Kow ~5.2 vs. ~3.8 for perfluorodecane), favoring adsorption to organic-rich sediments. Computational models (e.g., EPI Suite) predict bioaccumulation potential, but empirical validation via octanol-water partitioning assays is critical. Contrast with non-brominated analogs highlights the role of halogenation in persistence .

Advanced Research Questions

Q. How can conflicting data on the photolytic degradation of this compound be resolved?

- Methodological Answer : Discrepancies in half-life values (e.g., 120 vs. 240 hours under UV) may arise from variations in light intensity, solvent polarity, or quenching by bromine radicals. Controlled experiments using actinometry and radical scavengers (e.g., tert-butanol) are recommended to isolate degradation pathways. Systematic reviews (Cochrane guidelines) should standardize reporting metrics .

Q. What experimental designs mitigate confounding variables in toxicity studies of brominated PFCs?

- Methodological Answer : Use factorial designs to isolate effects of bromination vs. chain length. For in vitro assays, include negative controls (e.g., non-brominated perfluorodecane) and account for solvent cytotoxicity (e.g., dimethyl sulfoxide). Dose-response modeling must address non-monotonic trends common in halogenated compounds .

Q. How do hydrogen-bonding interactions influence the crystal structure and reactivity of this compound?

- Methodological Answer : Graph set analysis (Etter’s rules) reveals Br···F interactions dominate lattice formation, reducing solubility in polar solvents. X-ray crystallography paired with Hirshfeld surface analysis quantifies intermolecular forces. These interactions may sterically hinder nucleophilic attack, explaining recalcitrance in degradation studies .

Q. What systematic approaches reconcile discrepancies in bioaccumulation factors (BAFs) across species?

- Methodological Answer : Apply scoping review frameworks to aggregate data across taxa, noting lipid content, trophic level, and metabolic pathways (e.g., cytochrome P450 activity). Meta-regression models should adjust for detection limits (e.g., LC-MS vs. GC-ECD sensitivity) and lipid normalization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.